molecular formula C16H18N2OS B2971298 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole CAS No. 2418691-00-4

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole

Cat. No.: B2971298
CAS No.: 2418691-00-4
M. Wt: 286.39
InChI Key: APJMBIOGMBORGD-UHFFFAOYSA-N
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Description

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole is a complex organic compound that features a unique combination of aziridine, thiazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of aziridine derivatives with thiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler compound with a three-membered ring structure, known for its high reactivity and use in organic synthesis.

    Thiazole: A five-membered ring containing both sulfur and nitrogen, commonly found in various biologically active molecules.

    Phenylthiazole: A compound combining phenyl and thiazole groups, similar in structure but lacking the aziridine moiety.

Uniqueness

2-(3-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-1,3-thiazole is unique due to the presence of the aziridine ring, which imparts high reactivity and potential biological activity. The combination of aziridine, thiazole, and phenyl groups in a single molecule provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.

Properties

IUPAC Name

2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-2-13(16-17-6-7-20-16)8-15(3-1)19-11-14-10-18(14)9-12-4-5-12/h1-3,6-8,12,14H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJMBIOGMBORGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC(=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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